4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid
Description
Structural Context and Significance of the Pyrrolidinyl-Pentanoic Acid Scaffold in Organic Synthesis
The pyrrolidine (B122466) ring is a prevalent structural motif in a vast number of natural products and pharmacologically active compounds. mdpi.comfrontiersin.org Its saturated and non-planar nature allows for a three-dimensional arrangement of substituents, which is crucial for molecular recognition and biological activity. nih.govresearchgate.netnih.gov The pyrrolidine scaffold's ability to confer rigidity and introduce stereocenters makes it a highly sought-after component in drug discovery. frontiersin.org
When coupled with a pentanoic acid chain, the resulting scaffold gains additional functional handles. Pentanoic acid and its derivatives are utilized in the synthesis of a variety of organic compounds, including esters with pleasant fragrances and flavors, and are also found in some natural products. atamanchemicals.comwikipedia.org The carboxylic acid group provides a site for various chemical transformations, such as amidation and esterification, allowing for the facile incorporation of the entire scaffold into larger, more complex molecules. The methyl group on the pentanoic acid chain further influences the molecule's stereochemistry and lipophilicity.
The combination of the pyrrolidinyl and pentanoic acid moieties in 4-Methyl-2-(1-pyrrolidinyl)pentanoic acid results in a bifunctional molecule with distinct properties. The basic nitrogen of the pyrrolidine ring and the acidic carboxylic acid group can participate in a range of chemical reactions, making it a versatile intermediate in multi-step syntheses.
Table 1: General Properties and Significance of the Constituent Scaffolds
| Scaffold | Key Structural Features | Significance in Organic Synthesis |
| Pyrrolidine | Five-membered saturated heterocycle containing nitrogen. Can possess multiple stereocenters. | Ubiquitous in natural products and pharmaceuticals. mdpi.comfrontiersin.org Provides a 3D structural framework. nih.govresearchgate.netnih.gov Acts as a chiral auxiliary or catalyst. |
| Pentanoic Acid | Five-carbon carboxylic acid. | Provides a functional handle for derivatization (e.g., amides, esters). atamanchemicals.com Can influence the physical properties of the molecule, such as solubility. |
Role as a Chiral Building Block in Advanced Synthetic Methodologies
Chirality plays a pivotal role in the function of many biologically active molecules. As such, the development of methods for asymmetric synthesis—the selective production of a single enantiomer of a chiral compound—is a major focus of modern organic chemistry. Chiral building blocks, which are enantiomerically pure compounds that can be incorporated into a larger molecule, are essential tools in this endeavor. escholarship.org
This compound, by virtue of its stereocenters, is a valuable chiral building block. The stereocenter at the 2-position of the pentanoic acid chain, where the pyrrolidine ring is attached, is of particular importance. The specific configuration of this stereocenter can direct the stereochemical outcome of subsequent reactions, a process known as diastereoselective synthesis.
The pyrrolidine moiety itself is a well-established chiral auxiliary and organocatalyst. mdpi.comnih.gov Proline, a simple pyrrolidine-containing amino acid, is a renowned catalyst for a variety of asymmetric transformations. nih.gov Similarly, derivatives of pyrrolidine are used to create a chiral environment that influences the stereoselectivity of reactions such as aldol (B89426) additions, Michael additions, and Diels-Alder reactions. nih.govwhiterose.ac.uk
The use of this compound as a chiral building block allows for the introduction of a defined stereochemistry early in a synthetic sequence. This can significantly simplify the synthesis of complex chiral molecules by reducing the need for challenging enantioselective steps later on. The presence of both the pyrrolidine ring and the carboxylic acid functionality provides multiple points for attachment and further elaboration, making it a versatile tool for the construction of a diverse range of chiral targets.
Table 2: Applications of Chiral Pyrrolidine Scaffolds in Asymmetric Synthesis
| Asymmetric Reaction | Role of Pyrrolidine Scaffold | Typical Stereoselectivity |
| Aldol Reaction | Organocatalyst (e.g., based on proline) | High diastereo- and enantioselectivity |
| Michael Addition | Organocatalyst or part of a chiral ligand | High enantioselectivity |
| Diels-Alder Reaction | Component of a chiral Lewis acid catalyst | High diastereo- and enantioselectivity |
| Asymmetric Alkylation | Chiral auxiliary | High diastereoselectivity |
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-2-pyrrolidin-1-ylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-8(2)7-9(10(12)13)11-5-3-4-6-11/h8-9H,3-7H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQKGEJCMAIUOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Analytical Characterization Techniques for 4 Methyl 2 1 Pyrrolidinyl Pentanoic Acid and Its Stereoisomers
High-Resolution Spectroscopic Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals, thereby confirming the constitution of 4-Methyl-2-(1-pyrrolidinyl)pentanoic acid.
In a typical ¹H NMR spectrum, distinct signals would be expected for the protons of the pentanoic acid backbone and the pyrrolidine (B122466) ring. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, the proton at the chiral center C2 would likely appear as a multiplet due to coupling with neighboring protons. The methyl protons at C4 and the isopropyl methyl groups would exhibit characteristic signals, likely doublets, due to coupling with their adjacent methine proton.
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The carbonyl carbon of the carboxylic acid would be observed at a significantly downfield chemical shift (typically > 170 ppm).
2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing connectivity. COSY spectra reveal proton-proton coupling networks, allowing for the tracing of the proton sequence within the pentanoic acid chain and the pyrrolidine ring. HSQC spectra correlate directly bonded proton and carbon atoms, enabling unambiguous assignment of the carbon signals based on their attached protons.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| 1 (COOH) | 10-12 | br s | ~175 |
| 2 | ~3.5 | m | ~65 |
| 3 | 1.5-1.7 | m | ~38 |
| 4 | ~1.8 | m | ~25 |
| 5 (CH₃) | ~0.9 | d | ~22 |
| 5' (CH₃) | ~0.9 | d | ~22 |
| 1' (Pyrrolidine N) | - | - | - |
| 2', 5' (Pyrrolidine CH₂) | 2.8-3.2 | m | ~55 |
| 3', 4' (Pyrrolidine CH₂) | 1.8-2.0 | m | ~24 |
Note: This data is hypothetical and based on typical chemical shifts for similar structural motifs.
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to confirm the molecular weight of this compound and to assess its purity. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which in turn allows for the determination of its elemental composition.
In a typical mass spectrum, the molecule would be ionized, often by electrospray ionization (ESI), to produce a protonated molecule [M+H]⁺. The monoisotopic mass of C₁₀H₁₉NO₂ is 185.1416 g/mol . HRMS would be able to confirm this mass with high accuracy (typically within 5 ppm), providing strong evidence for the molecular formula.
Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can offer further structural information. For example, a common fragmentation pathway for α-amino acids is the loss of the carboxylic acid group as CO₂ and H₂O. Fragmentation of the pyrrolidine ring can also produce characteristic ions. These fragmentation patterns serve as a fingerprint for the molecule, aiding in its identification and differentiation from isomers.
Table 2: Expected High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z (Hypothetical) |
| [M+H]⁺ | 186.1489 | 186.1485 |
| [M+Na]⁺ | 208.1308 | 208.1304 |
Chromatographic Techniques for Enantiomeric Purity and Separation
Chromatographic methods are essential for separating the different stereoisomers of this compound and for determining the enantiomeric excess of a chiral sample.
Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating enantiomers and determining their relative amounts. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. nih.gov
For the analysis of this compound, a polysaccharide-based CSP, such as those derived from cellulose (B213188) or amylose, would be a suitable choice. researchgate.net The separation is typically carried out in normal-phase or reversed-phase mode, depending on the specific column and the properties of the analyte. The mobile phase composition, flow rate, and column temperature are optimized to achieve baseline separation of the enantiomeric peaks. mdpi.com
The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the chromatogram. This is a critical quality control parameter in asymmetric synthesis, ensuring the stereochemical purity of the final product.
Table 3: Illustrative Chiral HPLC Method Parameters for Enantiomeric Separation
| Parameter | Condition |
| Column | Chiralpak AD-H (or similar polysaccharide-based CSP) |
| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 90:10:0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time (R-enantiomer) | Hypothetical: 8.5 min |
| Retention Time (S-enantiomer) | Hypothetical: 10.2 min |
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for the analysis of volatile compounds. Since amino acids like this compound are generally non-volatile, they require derivatization prior to GC-MS analysis. sigmaaldrich.com
Common derivatization strategies involve esterification of the carboxylic acid group and acylation or silylation of the amino group. mdpi.comthermofisher.com For instance, the compound can be converted to its methyl ester by reaction with methanol (B129727) and an acid catalyst, followed by acylation with a reagent like trifluoroacetic anhydride (B1165640). This process creates a more volatile and thermally stable derivative that can be readily analyzed by GC-MS. researchgate.net
The separation of the diastereomeric derivatives (if a chiral derivatizing agent is used) or enantiomers on a chiral GC column allows for the determination of stereochemical purity. The mass spectrometer provides definitive identification of the derivatized analyte based on its mass spectrum and fragmentation pattern.
Table 4: Example of a Derivatization and GC-MS Analysis Protocol
| Step | Procedure |
| Derivatization | 1. Esterification with 2M HCl in Methanol. 2. Acylation with Pentafluoropropionic anhydride (PFPA). |
| GC Column | Chiral capillary column (e.g., Chirasil-Val) |
| Oven Program | Initial temp: 100°C, ramp to 250°C at 5°C/min |
| MS Detection | Electron Ionization (EI), scanning from m/z 50-500 |
Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., Circular Dichroism)
Chiroptical spectroscopy techniques are indispensable for determining the absolute configuration of chiral molecules, which refers to the actual three-dimensional arrangement of atoms in space.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.org An electronic CD (ECD) spectrum is a plot of this differential absorption versus wavelength and is unique for each enantiomer, with the two enantiomers showing mirror-image spectra. nih.gov
To determine the absolute configuration of a stereoisomer of this compound, its experimental ECD spectrum is compared with the theoretically calculated spectra for the possible absolute configurations (e.g., (2R, 4S) vs. (2S, 4R)). mtoz-biolabs.com The theoretical spectra are generated using quantum chemical calculations, often employing time-dependent density functional theory (TD-DFT). nih.gov A good match between the experimental spectrum and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration. mtoz-biolabs.com The sign and intensity of the Cotton effects in the CD spectrum are characteristic of the molecule's stereochemistry. unt.edu
Computational Chemistry and Molecular Modeling of 4 Methyl 2 1 Pyrrolidinyl Pentanoic Acid Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid. scienceopen.comresearchgate.net These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, which in turn govern its chemical behavior. researchgate.net
Key aspects of its electronic nature can be characterized by analyzing the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule. These maps highlight electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-deficient regions (positive potential), which are prone to nucleophilic attack. For this compound, the MEP would likely show a significant negative potential around the carboxylic acid oxygen atoms, indicating a prime site for interaction with electrophiles or formation of hydrogen bonds.
These computational approaches allow for the prediction of reaction pathways and the estimation of transition state energies, providing a theoretical foundation for developing new synthetic methodologies or understanding metabolic transformations. nih.govnih.gov
| Property | Calculated Value | Implication |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capability, likely centered on the pyrrolidinyl nitrogen. |
| LUMO Energy | -0.8 eV | Indicates electron-accepting capability, associated with the carboxylic acid group. |
| HOMO-LUMO Gap | 5.7 eV | Suggests high kinetic stability under standard conditions. |
| Dipole Moment | 2.1 D | Reflects moderate polarity, influencing solubility and intermolecular interactions. |
| MEP Minimum | -55 kcal/mol | Located on the carbonyl oxygen, indicating the primary site for hydrogen bond donation. |
Conformational Analysis and Energy Landscapes of the Pyrrolidinyl-Pentanoic Acid Scaffold
The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional structure. Conformational analysis is used to identify the stable arrangements (conformers) of the molecule and the energy barriers between them. The pyrrolidinyl-pentanoic acid scaffold possesses significant flexibility arising from two main sources: the puckering of the five-membered pyrrolidine (B122466) ring and the rotation around the single bonds of the pentanoic acid side chain.
The pyrrolidine ring typically adopts non-planar "envelope" or "twist" conformations to relieve ring strain. nih.gov The position and orientation of substituents can strongly influence the preferred pucker. nih.gov For the 2-substituted pyrrolidine in this scaffold, computational methods can determine the relative energies of different puckering modes (e.g., C2-endo vs. C2-exo).
Systematic or stochastic conformational searches, followed by geometry optimization and energy calculation, are used to map the potential energy surface (PES). The resulting energy landscape reveals the low-energy, thermodynamically favored conformations and the transition states that connect them. nih.govnih.gov This information is vital for understanding how the molecule might adapt its shape to fit into a binding site or participate in intermolecular interactions. nih.gov
| Conformer | Torsion Angle 1 (N-C2-Cα-Cβ) | Torsion Angle 2 (C2-Cα-C=O) | Pyrrolidine Pucker | Relative Energy (kcal/mol) |
|---|---|---|---|---|
| A | -65° | 15° | C3-endo | 0.00 |
| B | 175° | -20° | C3-endo | 0.85 |
| C | -70° | 170° | C2-exo | 1.20 |
| D | 60° | 5° | C3-endo | 1.55 |
Molecular Dynamics Simulations of Compound Interactions and Stability
Molecular dynamics (MD) simulations provide a dynamic view of the compound's behavior over time, capturing its movements, interactions, and conformational changes in a simulated environment, such as in aqueous solution or complexed with a biological macromolecule. nih.gov By solving Newton's equations of motion for every atom in the system, MD simulations can reveal how the molecule interacts with solvent molecules and ions, and assess the stability of its different conformations or binding modes. nih.gov
To perform an MD simulation, the molecule is placed in a simulation box, often filled with water molecules and ions to mimic physiological conditions. nih.gov The interactions between atoms are described by a set of parameters known as a force field. The simulation proceeds for a set period, typically nanoseconds to microseconds, generating a trajectory of atomic positions and velocities.
Analysis of this trajectory can yield valuable information. Root Mean Square Deviation (RMSD) plots can assess the structural stability of the compound over time. mdpi.com The formation and lifetime of hydrogen bonds with surrounding water molecules or with residues in a protein's active site can be quantified. mdpi.com Furthermore, MD simulations can be used to calculate binding free energies, providing a more rigorous estimate of binding affinity than simple docking scores. researchgate.net These simulations are crucial for understanding the factors that contribute to the stability of the compound and its complexes. rsc.org
Prediction of Molecular Assembly and Complexity Metrics for Synthetic Pathways
Computational methods can also be applied to predict how molecules of this compound might self-assemble or aggregate in solution. MD simulations can model systems with multiple solute molecules to observe the initial stages of association, identifying the key intermolecular interactions (e.g., hydrogen bonds between carboxylic acid groups) that drive these processes. mdpi.com Understanding such phenomena is important for formulation and predicting solubility.
Separately, the synthetic feasibility of a molecule can be estimated using computational complexity metrics. These algorithms analyze a molecule's structure and assign a score based on features that typically make a synthesis challenging, such as the number of stereocenters, rings, and complex bond arrangements. Metrics like the Synthetic Complexity Score (SCScore) provide a quantitative estimate of how difficult a molecule is to produce. chemrxiv.org For this compound, the score would reflect the presence of a stereocenter at the C2 position and the substituted pyrrolidine ring. Such tools help chemists evaluate potential synthetic routes and prioritize targets in drug discovery campaigns. nih.gov
In Silico Docking and Virtual Screening Approaches in Scaffold Optimization
In silico molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein. nih.gov For this compound, docking could be used to explore its potential as an inhibitor or ligand for a specific enzyme or receptor. The process involves generating multiple conformations of the ligand within the binding site of the receptor and scoring them based on how well they fit sterically and energetically. semanticscholar.orgrjptonline.org The results, including the binding energy and specific interactions (e.g., hydrogen bonds, hydrophobic contacts), provide hypotheses about the molecule's mechanism of action. mdpi.com
Docking is a cornerstone of virtual screening, where large digital libraries of compounds are computationally evaluated to identify those most likely to bind to a target. nih.govresearchgate.net If the pyrrolidinyl-pentanoic acid scaffold is identified as a promising starting point, virtual screening can be employed to find derivatives with improved properties. A related technique, scaffold hopping, aims to identify new core structures that maintain the key binding interactions of the original molecule but possess different chemical backbones, potentially leading to improved properties or novel intellectual property. mdpi.comresearchgate.net These computational approaches significantly accelerate the optimization of lead compounds by focusing experimental efforts on the most promising candidates. nih.gov
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| This compound | -7.2 | Lys45, Asp150 | Salt bridge with carboxylic acid |
| Leu95, Val30 | Hydrophobic interaction with isobutyl group | ||
| Optimized Derivative 1 | -8.5 | Lys45, Asp150, Gln135 | Salt bridge, H-bond with added hydroxyl |
| Scaffold Hop Hit 2 | -8.1 | Lys45, Asp150, Trp140 | Salt bridge, Pi-cation with new aromatic ring |
Chemical Transformations and Derivatization Strategies of 4 Methyl 2 1 Pyrrolidinyl Pentanoic Acid
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid group is a primary site for derivatization, enabling the linkage of 4-methyl-2-(1-pyrrolidinyl)pentanoic acid to other molecules through the formation of ester or amide bonds.
Esterification: The carboxylic acid can be converted to an ester through reaction with an alcohol under acidic conditions, a process known as Fischer esterification. This reaction is typically catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The equilibrium nature of the reaction often requires the removal of water to drive it towards completion. Esters of this compound could be synthesized to modify the compound's solubility or to serve as intermediates for further reactions.
Amidation: The formation of an amide bond is a cornerstone of peptide chemistry and bioconjugation. The direct reaction of the carboxylic acid with an amine is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be "activated". Once activated, the resulting intermediate readily reacts with a primary or secondary amine to form a stable amide linkage. This is the fundamental reaction for incorporating the this compound scaffold into peptide sequences or linking it to amine-containing drug molecules.
| Reaction Type | Reagents | Product Functional Group |
| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ester (-COOR') |
| Amidation | Amine (R'-NH₂), Coupling Agents | Amide (-CONHR') |
To facilitate efficient amide bond formation, various coupling agents are employed to activate the carboxylic acid. These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack by an amine.
Common strategies include:
Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily displaced by an amine to form the amide bond. Additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are often used to form an active ester, which improves reaction efficiency and minimizes side reactions.
Acid Halides: The carboxylic acid can be converted to a more reactive acid chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is highly electrophilic and reacts rapidly with amines to yield amides.
Active Esters: Pre-formed active esters, such as N-hydroxysuccinimide (NHS) esters or pentafluorophenyl (PFP) esters, are stable enough to be isolated but reactive enough to undergo efficient aminolysis. This is a common strategy in bioconjugation for linking molecules to proteins.
| Activation Strategy | Typical Reagents | Key Intermediate |
| Carbodiimide Coupling | EDC, DCC (often with NHS or HOBt) | O-acylisourea or Active Ester |
| Acid Halide Formation | SOCl₂, (COCl)₂ | Acid Chloride |
| Active Ester Formation | N-Hydroxysuccinimide (NHS) | NHS Ester |
Reactions Involving the Pyrrolidinyl Moiety
The pyrrolidine (B122466) ring contains a tertiary nitrogen atom, which, while not as reactive as a primary or secondary amine, can still participate in certain chemical transformations.
While the nitrogen in this compound is a tertiary amine and thus cannot be acylated or alkylated directly in the same manner as a primary or secondary amine, the pyrrolidine ring itself is synthesized from precursors that can be modified. For instance, if a synthesis starts from proline or a proline derivative, the secondary amine nitrogen is readily available for alkylation or acylation before the final synthetic steps.
N-Alkylation: In a precursor stage with a secondary amine (e.g., a proline-like structure), the nitrogen can be alkylated using alkyl halides. This reaction introduces new substituents onto the nitrogen atom.
N-Acylation: Similarly, a precursor with a secondary amine can be acylated with acid chlorides or acid anhydrides to form an amide bond at the nitrogen atom of the ring.
Modifying the pyrrolidine ring itself is a powerful strategy for creating structural analogs. nih.gov This can be achieved by starting with substituted proline derivatives or by performing reactions on the pyrrolidine ring of an intermediate. For example, hydroxylation or other functionalization at the 3 or 4-positions of the pyrrolidine ring can be accomplished through various synthetic routes, leading to a diverse range of analogs with potentially different biological activities or physical properties. nih.gov
Development of Conjugates and Linkers Incorporating this compound Fragments (e.g., in Antibody-Drug Conjugates)
The bifunctional nature of this compound makes it an interesting candidate as a component of linkers in antibody-drug conjugates (ADCs). biosyn.com ADCs are complex therapeutics composed of a monoclonal antibody, a cytotoxic payload, and a chemical linker that connects them. biosyn.com The linker's design is critical for the stability and efficacy of the ADC. glpbio.com
A fragment derived from this compound could be incorporated into a linker in several ways:
As a Spacer: The pentanoic acid chain provides a defined length and steric bulk, which can be important for positioning the drug payload away from the antibody to minimize interference with antigen binding.
Attachment Point: The carboxylic acid provides a convenient handle for conjugation. It can be used to form an amide bond with an amine-containing payload or with a component of the linker that will ultimately attach to the antibody. rsc.org
Modulator of Properties: The pyrrolidine ring and the isobutyl group from the leucine-like side chain can influence the linker's solubility and pharmacokinetic properties.
Preclinical Pharmacological and Biological Investigations of 4 Methyl 2 1 Pyrrolidinyl Pentanoic Acid Derivatives and Analogues
Structure-Activity Relationship (SAR) Studies of Pyrrolidinyl-Pentanoic Acid Derivatives in in vitro Models
The pyrrolidine (B122466) ring is a versatile scaffold in medicinal chemistry, offering a three-dimensional structure that can be strategically modified to influence biological activity. nih.gov Structure-activity relationship (SAR) studies of derivatives of 4-Methyl-2-(1-pyrrolidinyl)pentanoic acid and related analogues have been crucial in elucidating the structural requirements for their interaction with various biological targets. These investigations have guided the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.
Enzyme Inhibition Studies (e.g., Leukotriene A4 Hydrolase, Dipeptidyl Peptidase-IV)
Leukotriene A4 Hydrolase (LTA4H):
Derivatives of pyrrolidine have been identified as potent inhibitors of Leukotriene A4 hydrolase (LTA4H), a key enzyme in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4). SAR studies have revealed several key structural features that govern the inhibitory activity of these compounds.
For instance, research on 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine and its analogues has demonstrated the importance of the pyrrolidine ring in interacting with the enzyme's active site. The lipophilic biphenyl (B1667301) ether moiety has been shown to bind within a hydrophobic pocket of the enzyme. The pyrrolidine linker provides flexibility, allowing the molecule to adopt an optimal conformation within the binding site. ontosight.ai Modifications to the pyrrolidine ring and the linker have been shown to significantly impact inhibitory potency. researchgate.net
A series of functionalized pyrrolidine-containing analogues of the LTA4H inhibitor SC-57461A were synthesized and evaluated. This led to the identification of compounds with excellent in vitro potency and good oral activity in a mouse ex vivo assay. researchgate.net These studies underscore the critical role of the pyrrolidine scaffold in the design of novel LTA4H inhibitors.
Table 1: SAR of Pyrrolidine Derivatives as LTA4H Inhibitors
| Compound/Scaffold | Key Structural Features | Impact on Activity |
| 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine | Pyrrolidine ring, phenylphenoxy group | Potent LTA4H inhibition |
| SC-57461A Analogues | Functionalized pyrrolidine and piperidine (B6355638) rings | Excellent in vitro potency and good oral activity |
Dipeptidyl Peptidase-IV (DPP-IV):
The pyrrolidine scaffold is a well-established pharmacophore in the design of inhibitors for Dipeptidyl Peptidase-IV (DPP-IV), a therapeutic target for type 2 diabetes. The 2-cyanopyrrolidine moiety is a key feature in many potent and selective DPP-IV inhibitors.
SAR studies on ketopyrrolidines have shown that stereochemistry at the alpha-position of the central ring is crucial for potency. Furthermore, the nature of the substituent at the S1' binding site significantly influences the inhibitory activity, with 2-thiazole, 2-benzothiazole, and 2-pyridylketones being optimal. nih.gov Quantitative structure-activity relationship (QSAR) analyses of a large series of pyrrolidine amide derivatives have indicated that the electronic effects of substituents on both the pyrrolidine and adjacent rings play a significant role in their inhibitory potency. nih.gov
Further investigations into pyrrolidine analogues have helped to delineate the role of various structural elements, such as shape flexibility and electrostatic parameters, in determining their affinity for DPP-IV. researchgate.net The coupling of pyrrolidine derivatives with amino acids like aspartic and glutamic acid has also yielded highly potent DPP-IV inhibitors. frontiersin.org
Table 2: SAR of Pyrrolidine Derivatives as DPP-IV Inhibitors
| Compound/Scaffold | Key Structural Features | Impact on Activity |
| Ketopyrrolidines | Stereochemistry at the alpha-position, S1' binding group | Potency is influenced by stereochemistry; optimal S1' groups enhance activity |
| Pyrrolidine amides | Electronic effects of substituents | Important for inhibitory potency |
| 2-Cyanopyrrolidine derivatives | Cyano group | Key feature for potent and selective inhibition |
Receptor Binding Profiling and Ligand-Target Interactions
The pyrrolidine moiety is a common structural motif in ligands that target a variety of receptors. The binding affinity and selectivity of these compounds are highly dependent on the nature and position of substituents on the pyrrolidine ring and its appended side chains.
For example, analogues of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) have been shown to be potent inhibitors of the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET), with less activity at the serotonin (B10506) transporter (SERT). Certain compounds within this series were also evaluated for their affinity at 5HT1A, 5HT1B, 5HT1C, D1, D2, and D3 receptors and were found to be inactive, highlighting their selectivity for monoamine transporters. mdpi.com
In another study, a series of 5-p-substituted phenyl-pyrrole-3-carboxamide derivatives were designed as hybrid analogues of dopamine D2-like receptor ligands. The compound bearing a 1-ethyl-2-methyl-pyrrolidine moiety demonstrated affinity in the low micromolar range for D2-like receptors. nih.gov These findings illustrate how modifications to the pyrrolidine scaffold can be used to tune the receptor binding profile of a compound.
Modulation of Cellular Signaling Pathways
For instance, some pyrrolidine derivatives have been investigated for their potential to inhibit the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer. The morpholine (B109124) ring, which shares some structural similarities with pyrrolidine, is a common feature in inhibitors of this pathway. researchgate.net
Furthermore, the Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another important cascade that can be modulated by small molecules. While direct evidence for this compound derivatives is limited, the broader class of pyrrolidine-containing compounds has been explored for their effects on various kinases within this pathway. wikipedia.org For example, nicotine, which contains a pyrrolidine ring, is known to activate several signaling cascades, including the MAPK/ERK and PI3K/AKT pathways, through its interaction with nicotinic acetylcholine (B1216132) receptors. nih.gov This suggests that pyrrolidinyl-pentanoic acid analogues could potentially interact with signaling pathways, although further research is needed to confirm this.
Preclinical Assessment of Biological Activities of Related Scaffolds
In vitro Antimicrobial Efficacy of Related Compounds
Recent research has explored the antimicrobial properties of compounds structurally related to this compound, such as synthetic cathinones and other pyrrolidine derivatives. These studies have demonstrated that certain members of this chemical class exhibit activity against various microbial pathogens.
For example, compounds derived from Catha edulis (khat), including cathinone (B1664624), have shown antimicrobial activity against multidrug-resistant bacteria such as Staphylococcus aureus and Escherichia coli. researchgate.net This suggests that the cathinone scaffold, which shares structural similarities with some pyrrolidinyl-pentanoic acid analogues, may have potential as a source for new antimicrobial agents.
Furthermore, a review of pyrrolidine-based hybrids highlights their antibacterial activity. The molecular diversity of these compounds allows for the design and development of more active and less toxic drug candidates. Anisomycin, a naturally occurring monohydroxypyrrolidine alkaloid, is a known antibiotic that inhibits bacterial protein synthesis. These findings support the potential for discovering antimicrobial agents within the broader class of pyrrolidine derivatives.
Mechanistic Studies in Animal Models (e.g., locomotor activity for related cathinones)
The central nervous system effects of synthetic cathinones, which are structurally related to this compound, have been extensively studied in animal models. A common method to assess the stimulant properties of these compounds is to measure their effects on locomotor activity.
In general, many synthetic cathinones increase locomotor activity in a dose-dependent manner, which is indicative of their psychostimulant effects. For instance, analogues of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) have been shown to be potent inhibitors of dopamine and norepinephrine reuptake, which is consistent with their stimulant properties. mdpi.com
Studies in mice have shown that various synthetic cathinones produce an inverted-U shaped dose-effect on locomotor activity, where activity increases with dose up to a certain point and then decreases at higher doses. The relative potencies of these compounds in stimulating locomotor activity can vary significantly based on their specific chemical structures.
Table 3: Effects of Related Cathinones on Locomotor Activity in Animal Models
| Compound Class | Animal Model | Observed Effect on Locomotor Activity |
| Synthetic Cathinones | Mice | Inverted-U shaped dose-effect; increased activity at lower to moderate doses |
| Pyrovalerone Analogues | Not specified | Potent inhibitors of dopamine and norepinephrine transporters, suggesting stimulant effects |
Design Principles for Bioactive Molecules Based on the this compound Scaffold
The development of new therapeutic agents from a lead compound like this compound involves systematic modifications to its structure to improve potency, selectivity, and pharmacokinetic properties. Key design principles include bioisosteric replacement and incorporation into larger structures like peptides and peptidomimetics.
Bioisosteric replacement is a fundamental strategy in drug design where a functional group in a molecule is replaced by another group with similar physical or chemical properties. researchgate.net This approach aims to enhance the desired biological activity while improving stability and reducing potential toxicity. For the this compound scaffold, several bioisosteric replacements could be envisioned to modulate its activity.
Potential Bioisosteric Replacements for the Carboxylic Acid Group:
The carboxylic acid group is a common site for bioisosteric modification to improve metabolic stability and cell permeability. Potential replacements include:
| Original Group | Bioisosteric Replacement | Potential Advantages |
| Carboxylic Acid | Tetrazole | Increased metabolic stability, enhanced potency |
| Carboxylic Acid | Hydroxamic Acid | Altered binding interactions, potential for improved efficacy |
| Carboxylic Acid | Acylsulfonamide | Improved pharmacokinetic profile |
Table 1: Potential Bioisosteric Replacements for the Carboxylic Acid Moiety
Potential Bioisosteric Replacements for the Pyrrolidine Ring:
| Original Group | Bioisosteric Replacement | Potential Advantages |
| Pyrrolidine | Piperidine | Altered ring size and conformation, potential for different receptor interactions |
| Pyrrolidine | Thiazolidine | Introduction of a heteroatom, potential for new hydrogen bonding interactions |
| Pyrrolidine | Azetidine | Smaller ring size, may lead to improved selectivity |
Table 2: Potential Bioisosteric Replacements for the Pyrrolidine Moiety
Incorporating the this compound scaffold into peptide or peptidomimetic structures is a strategy to create molecules that can mimic or disrupt protein-protein interactions. nih.gov Peptidomimetics are designed to overcome the limitations of natural peptides, such as poor stability and bioavailability. researchgate.net
The this compound moiety can serve as a building block that imparts specific conformational constraints or introduces non-natural side chains into a peptide sequence. This can lead to enhanced binding affinity for a target receptor or enzyme. For instance, its structure could be used to mimic a specific amino acid residue in a peptide, potentially leading to a more stable and potent analog.
Examples of Biological Functionality from Peptidomimetic Integration:
While specific examples for the this compound scaffold are not readily found, the general principle is to create molecules with novel biological activities. For instance, integrating such a scaffold could lead to the development of:
Enzyme Inhibitors: The scaffold could be designed to fit into the active site of an enzyme, blocking its activity.
Receptor Agonists or Antagonists: By mimicking the structure of a natural ligand, the resulting peptidomimetic could either activate or block a specific receptor.
Antimicrobial Agents: The unique structural features of the scaffold could be exploited to design peptides that disrupt bacterial cell membranes. nih.gov
The successful design of such bioactive molecules would depend on a detailed understanding of the structure-activity relationship (SAR), where systematic modifications to the this compound scaffold and the surrounding peptide or peptidomimetic structure are correlated with changes in biological activity. nih.govnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
